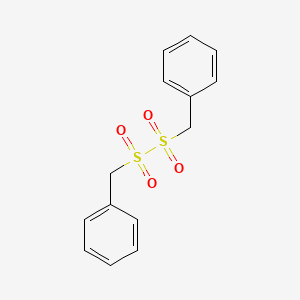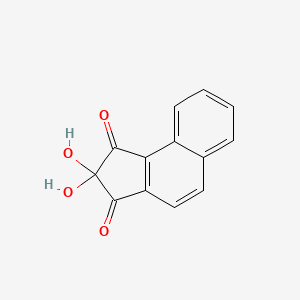
1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- is a complex organic compound known for its unique chemical structure and properties This compound is part of the indene family, which is characterized by a fused ring system containing both benzene and cyclopentadiene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon (Pd/C) produces the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process is optimized to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions: 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of dihydroxy derivatives or fully reduced hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
作用機序
The mechanism of action of 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules. This compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
1H-Indene-1,3(2H)-dione: Lacks the hydroxyl groups, resulting in different reactivity and applications.
2,3-Dihydro-1H-indene-1-methanamine: Contains an amine group instead of hydroxyl groups, leading to different biological activity.
Uniqueness: 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- is unique due to the presence of two hydroxyl groups, which significantly influence its chemical behavior and potential applications. This structural feature distinguishes it from other indene derivatives and contributes to its versatility in research and industry.
特性
CAS番号 |
74877-24-0 |
|---|---|
分子式 |
C13H8O4 |
分子量 |
228.20 g/mol |
IUPAC名 |
2,2-dihydroxycyclopenta[a]naphthalene-1,3-dione |
InChI |
InChI=1S/C13H8O4/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)12(15)13(11,16)17/h1-6,16-17H |
InChIキー |
YLRJWSJUOMSWRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(C3=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


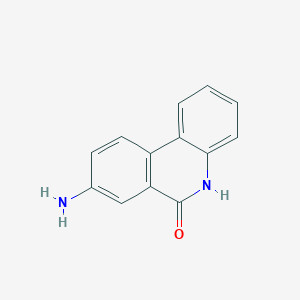
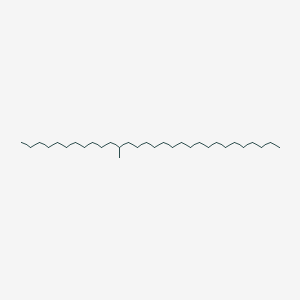
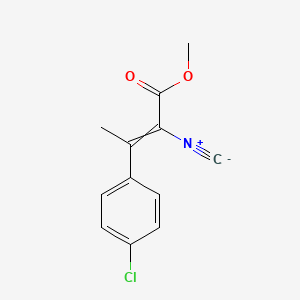

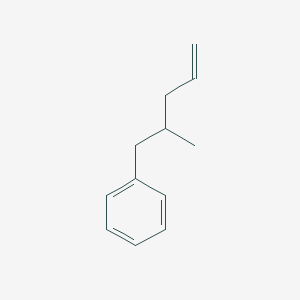

![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
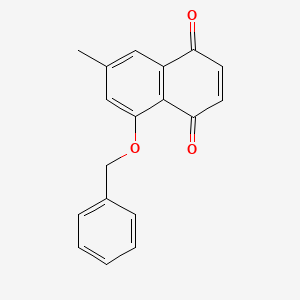

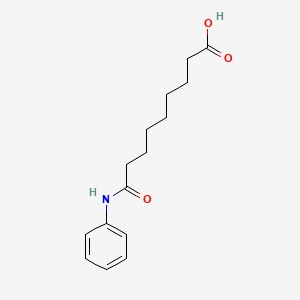
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)

![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
